molecular formula C8H10FNO3 B2846263 5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2460748-94-9

5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2846263
CAS No.: 2460748-94-9
M. Wt: 187.17
InChI Key: CUOITXUWCULPPQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic carboxylic acid featuring a fused [3.2.1] octane core. Key structural attributes include:

  • A 3-azabicyclo[3.2.1]octane scaffold, which provides rigidity and stereochemical complexity.
  • Fluorine substitution at position 5, which enhances metabolic stability and influences electronic properties.
  • A carboxylic acid group at position 1, enabling hydrogen bonding and salt formation.

Properties

IUPAC Name

5-fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3/c9-7-1-2-8(3-7,6(12)13)5(11)10-4-7/h1-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOITXUWCULPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CNC2=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxo-3-azabicyclo[321]octane-1-carboxylic acid typically involves the construction of the azabicyclo[32One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral catalysts and reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[3.2.1] system distinguishes the target compound from analogs with alternative ring systems:

Compound Core Key Features Functional Groups/Substituents References
3-Azabicyclo[3.2.1]octane 7-membered fused ring with N at position 3 5-Fluoro, 2-oxo, 1-carboxylic acid N/A
5-Thia-1-azabicyclo[4.2.0]octene 8-membered β-lactam-like core (e.g., cephalosporins) Thiazolyl, oxime, vinyl groups
4-Thia-1-azabicyclo[3.2.0]heptane Penicillin-like 7-membered core Dimethyl, acetamido, hydroxyl groups
Spiro[8-azabicyclo[3.2.1]octane] Spiro junction with oxirane Chlorofluorophenyl, methylpyridinyl

Key Observations :

  • The bicyclo[4.2.0] and [3.2.0] systems (e.g., –3, 8–9) are common in β-lactam antibiotics, featuring sulfur and nitrogen atoms critical for antibacterial activity .
  • Spiro systems (–7) introduce additional steric constraints and synthetic complexity compared to fused bicyclic cores .

Substituent and Functional Group Analysis

Substituents profoundly influence reactivity, solubility, and bioactivity:

Compound Type Substituents/Functional Groups Impact on Properties References
Target Compound 5-Fluoro, 2-oxo, 1-carboxylic acid Enhanced metabolic stability, polarity N/A
Cephalosporin Derivatives Thiazolyl, hydroxyimino, vinyl groups Broad-spectrum antibacterial activity
Penicillin Analogs Dimethyl, phenylacetamido, hydroxyl groups Improved acid stability
Spiro Compounds Chlorofluorophenyl, tetrazolyl, Boc groups Tunable lipophilicity and solubility

Key Observations :

  • Fluorine in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ’s 8,9-difluoro derivatives) .
  • Carboxylic acid groups (common in β-lactams) facilitate salt formation and aqueous solubility, as seen in compounds meeting pharmacopeial crystallinity and pH standards .
  • Complex substituents like thiazolyl () or tetrazolyl () groups enhance target specificity in antibiotics .

Pharmacopeial Testing and Quality Control

Test/Property Example Compounds Relevance to Target Compound References
Crystallinity Penicillin/cephalosporin derivatives Indicates purity and stability
Dimethylaniline Limits β-lactam intermediates Ensures low impurity levels
pH Stability Carboxylic acid-containing bicyclics Reflects solubility and formulation

Biological Activity

Overview

5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure and the presence of a fluorine atom, which enhances its stability and reactivity. This compound has garnered attention in various fields, particularly in medicinal chemistry for its potential biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula : C₈H₁₀FNO₃
  • Molecular Weight : 187.17 g/mol
  • CAS Number : 2460748-94-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom plays a critical role in modulating these interactions, potentially enhancing binding affinity and selectivity towards biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane exhibit significant anticancer activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. For instance, compounds derived from the parent structure showed varying degrees of cytotoxicity, with some derivatives reducing cell viability significantly compared to standard chemotherapeutics like cisplatin.

Table 1: Anticancer Activity of Derivatives

CompoundCell LineViability (%)Notes
ParentA54978–86Weak activity
Compound 6A54964Enhanced activity with chlorophenyl substitution
Compound 8A54950Most potent activity observed

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus. The presence of the fluorine atom appears to enhance the compound's efficacy against these pathogens, making it a promising candidate for further development.

Table 2: Antimicrobial Activity Against Resistant Strains

PathogenCompound TestedActivity
Staphylococcus aureusCompound 21Effective
Klebsiella pneumoniaeParent CompoundModerate
Pseudomonas aeruginosaCompound 6Low

Case Studies and Research Findings

A study published in August 2022 characterized several derivatives of the parent compound, focusing on their anticancer and antimicrobial properties. The findings indicated that modifications to the azabicyclo structure significantly influenced both cytotoxicity and antimicrobial activity. Notably, compounds with specific substituents exhibited enhanced potency against resistant strains while maintaining lower toxicity levels towards non-cancerous cells.

Key Findings:

  • Structure-Activity Relationship (SAR) : The introduction of different functional groups led to varied biological activities, highlighting the importance of molecular design in drug development.
  • Selectivity : Some derivatives displayed selective toxicity towards cancer cells while sparing healthy cells, an essential characteristic for therapeutic agents.
  • Resistance Mechanisms : Further investigations into the mechanisms of resistance in bacteria revealed that certain structural features could overcome typical resistance pathways.

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